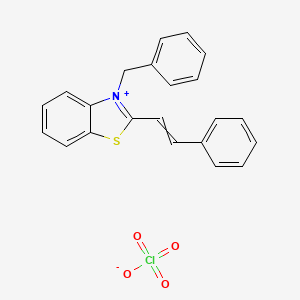
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium perchlorate is a complex organic compound that belongs to the class of benzothiazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium perchlorate typically involves the reaction of benzyl chloride with 2-(2-phenylethenyl)-1,3-benzothiazole in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is isolated by precipitation with perchloric acid. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of benzothiazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylethenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce benzothiazoline derivatives.
科学研究应用
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium perchlorate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of 3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
相似化合物的比较
Similar Compounds
- 2-Benzyl-1,3-benzothiazolium perchlorate
- 3-Phenylethenyl-1,3-benzothiazolium perchlorate
- Benzothiazolium salts with different substituents
Uniqueness
3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium perchlorate stands out due to its unique combination of benzyl and phenylethenyl groups. This structural feature imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit superior biological activity and potential for use in advanced materials.
属性
CAS 编号 |
113395-53-2 |
|---|---|
分子式 |
C22H18ClNO4S |
分子量 |
427.9 g/mol |
IUPAC 名称 |
3-benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium;perchlorate |
InChI |
InChI=1S/C22H18NS.ClHO4/c1-3-9-18(10-4-1)15-16-22-23(17-19-11-5-2-6-12-19)20-13-7-8-14-21(20)24-22;2-1(3,4)5/h1-16H,17H2;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
QXEPSVDHMUJAQS-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C[N+]2=C(SC3=CC=CC=C32)C=CC4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14300443.png)
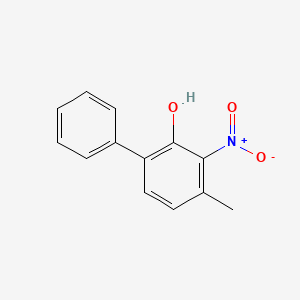
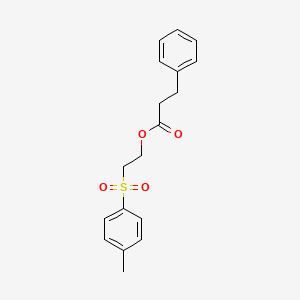
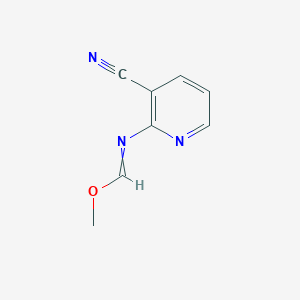
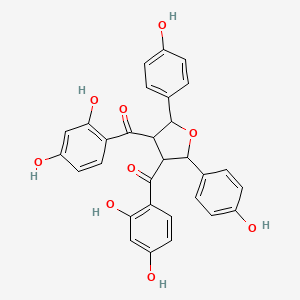
![1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol](/img/structure/B14300471.png)
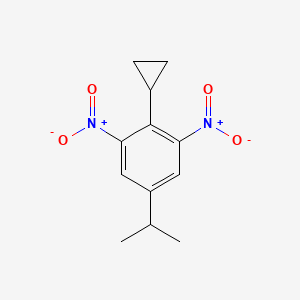
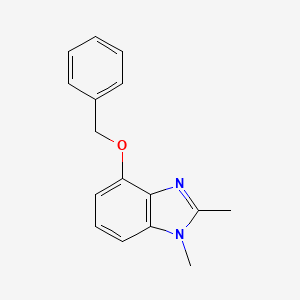
![9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid](/img/structure/B14300497.png)
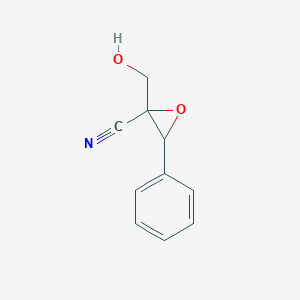
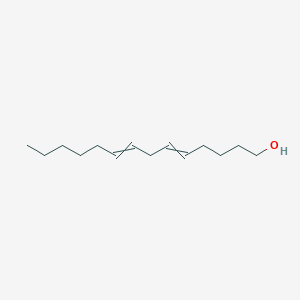
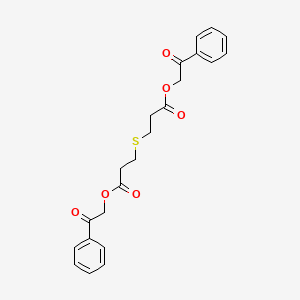
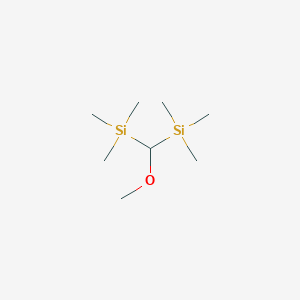
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
